8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-18(20-15-4-3-5-16(20)9-8-15)14-6-10-17(11-7-14)24(22,23)19-12-1-2-13-19/h3-4,6-7,10-11,15-16H,1-2,5,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTLWIFGVDMTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3C4CCC3C=CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine.
Attachment of the benzoyl group: This step involves acylation, where the benzoyl group is attached using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzoyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines, alcohols.
Substitution: Substituted sulfonamides or benzamides.
Scientific Research Applications
8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the bicyclic structure allows for high binding affinity to certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]oct-2-ene scaffold is versatile, with modifications leading to diverse pharmacological and physicochemical properties. Below is a detailed comparison with structurally related compounds:
Pharmacological and Functional Insights
- Neuroreceptor Targeting : The target compound and its analogs (e.g., 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane , CAS 2320824-79-9) exhibit high affinity for nAChRs, making them candidates for treating neurodegenerative diseases . In contrast, boron-containing derivatives (e.g., 8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene ) are primarily synthetic intermediates .
- Synthetic Accessibility: Compounds with electron-withdrawing groups (e.g., 4-cyano-2-fluorophenyl in compound 15) show higher synthetic yields (58%) compared to bulkier substituents (e.g., 45% for compound 11) .
- Diagnostic Utility: Labeled derivatives of 8-azabicyclo[3.2.1]oct-2-ene are used in neuroimaging to visualize receptor distribution in vivo .
Research Findings and Trends
Structural Optimization : Modifications at the 3-position of the azabicyclic core (e.g., boronate esters, naphthalenyl groups) significantly alter pharmacokinetic properties. For example, the 2-naphthalenyl derivative exhibits enhanced fluorescence, aiding in receptor visualization .
Therapeutic Potential: Pyrrolidine sulfonyl derivatives demonstrate superior blood-brain barrier penetration compared to carboxylate esters (e.g., isopropyl in compound 15), highlighting their suitability for CNS-targeted therapies .
Emerging Applications : Boron-containing analogs are gaining traction in radiopharmaceuticals for targeted alpha therapy (TAT), leveraging their stability and reactivity .
Biological Activity
The compound 8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene (CAS Number: 1797740-64-7) is a novel azabicyclic derivative with potential therapeutic applications. Its structural features suggest a complex interaction profile, particularly in the context of enzyme inhibition and anti-inflammatory activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 346.44 g/mol
The primary biological activity of the compound revolves around its role as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the degradation of endogenous fatty acid amides such as palmitoylethanolamide (PEA). By inhibiting NAAA, the compound increases the availability of PEA, which has been shown to have anti-inflammatory and analgesic properties.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the azabicyclo structure can significantly enhance inhibitory potency against NAAA. For instance, sulfonamide derivatives have been explored for their ability to improve pharmacokinetic properties while maintaining low nanomolar IC50 values.
In Vitro Studies
In vitro assays have demonstrated that This compound exhibits substantial NAAA inhibitory activity. The following table summarizes key findings from various studies:
| Compound | IC50 (μM) | Mechanism | Reference |
|---|---|---|---|
| ARN19689 | 0.042 | Non-covalent inhibition | |
| ARN16186 | 0.655 | Non-covalent inhibition | |
| Compound 50 | 0.017 | Non-covalent inhibition |
These findings highlight the compound's potential as a therapeutic agent for managing inflammatory conditions.
Anti-inflammatory Activity
Studies have shown that by inhibiting NAAA, the compound can effectively reduce inflammation in animal models. For instance, in a murine model of inflammation, treatment with the compound resulted in a significant decrease in edema and pain responses.
Case Studies
- Murine Model of Inflammation : In a controlled study, mice treated with the compound showed a marked reduction in paw swelling compared to controls, indicating its efficacy in modulating inflammatory responses.
- Pain Management Trials : Clinical trials assessing pain relief through NAAA inhibition have indicated that compounds similar to This compound can provide significant analgesic effects without the side effects commonly associated with traditional analgesics.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene?
Methodological Answer: The synthesis typically involves coupling a sulfonyl-pyrrolidine intermediate with a functionalized 8-azabicyclo[3.2.1]oct-2-ene scaffold. Key steps include:
- Sulfonylation : Reacting pyrrolidine with 4-chlorosulfonylbenzoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonylbenzoyl intermediate.
- Nucleophilic Acylation : Attaching the sulfonylbenzoyl group to the azabicyclo scaffold via a nucleophilic substitution or coupling reaction (e.g., using HATU or DCC as coupling agents in DMF at 25–40°C).
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Critical parameters include reaction temperature, solvent polarity, and stoichiometry of reagents to minimize byproducts. Statistical experimental design (e.g., factorial design) can optimize yield and purity .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (e.g., in DMSO-d6 or CDCl3) to confirm the bicyclic scaffold, sulfonyl group, and benzoyl substituents. Coupling constants (e.g., J-values) help verify stereochemistry .
- Infrared (IR) Spectroscopy : Peaks at ~1350–1150 cm confirm sulfonyl (S=O) stretching vibrations .
- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute stereochemical confirmation, particularly for chiral centers in the azabicyclo framework .
- HPLC/Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection to assess purity (>95% recommended for biological studies) .
Advanced Research Questions
Q. How can computational methods predict and rationalize the compound’s reactivity in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and reaction pathways. For example, calculate activation energies for sulfonamide bond cleavage or nucleophilic additions to the bicyclic scaffold .
- Molecular Dynamics Simulations : Study solvation effects and conformational stability in different solvents (e.g., water vs. DMSO) to guide experimental solvent selection .
- Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal catalysts or conditions for functionalizing the azabicyclo core .
Integrate computational predictions with high-throughput experimentation to validate hypotheses .
Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity?
Methodological Answer:
- Dose-Response Profiling : Perform assays (e.g., enzyme inhibition, cell viability) across a concentration gradient (nM–μM range) to identify discrepancies between in silico predictions (e.g., molecular docking) and empirical data .
- Metabolite Identification : Use LC-MS/MS to detect degradation products or active metabolites that may explain off-target effects .
- Structural-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the sulfonylbenzoyl or pyrrolidine groups to isolate critical pharmacophores .
Q. How can statistical design of experiments (DoE) optimize reaction conditions for scaled-up synthesis?
Methodological Answer:
- Factorial Design : Screen variables (e.g., temperature, catalyst loading, solvent ratio) to identify significant factors affecting yield. For example, a 2 factorial design could test temperature (25°C vs. 40°C), solvent (DMF vs. THF), and catalyst (HATU vs. EDCI) .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pressure and agitation rate in a flow reactor) to maximize efficiency .
- Robustness Testing : Vary parameters within ±10% of optimal conditions to assess process stability .
Q. What methodologies assess the compound’s stability under physiological conditions for pharmacological applications?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Plasma Stability : Expose the compound to human or animal plasma (37°C, 5% CO) and quantify remaining parent compound using LC-MS .
- Light/Thermal Stability : Store samples under accelerated conditions (40°C/75% RH, UV light) per ICH guidelines to determine shelf-life .
Q. How can computational and experimental data be integrated to design derivatives with improved selectivity?
Methodological Answer:
- Docking Studies : Use AutoDock or Schrödinger to predict binding modes to target proteins (e.g., kinases, GPCRs). Compare with off-target proteins to identify selectivity determinants .
- Free Energy Perturbation (FEP) : Calculate binding affinity differences for analogs with subtle structural changes (e.g., substituent electronegativity) .
- Parallel Synthesis : Generate a library of derivatives (e.g., via Suzuki coupling or reductive amination) and screen against target and counter-target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
